2-(2,3-Dichlorophenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenoxy)acetonitrile is a synthetic organic compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.03 g/mol. It belongs to the family of nitriles and is widely used as a herbicide to control the growth of weeds in various agricultural and non-agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)acetonitrile typically involves the reaction of 2,3-dichlorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
2,3-Dichlorophenol+ChloroacetonitrileK2CO3this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 2-(2,3-Dichlorophenoxy)acetic acid or its amide derivatives.
Oxidation: Oximes or other oxidized products.
Reduction: Primary amines.
Scientific Research Applications
2-(2,3-Dichlorophenoxy)acetonitrile has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and herbicides.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the formulation of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenoxy)acetonitrile as a herbicide involves the inhibition of key enzymes and pathways in plants. It mimics natural auxins, leading to uncontrolled growth, senescence, and eventual plant death. The compound targets auxin receptors and disrupts normal hormonal balance, causing physiological and biochemical changes that are lethal to weeds .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,5-Dichlorophenoxyacetonitrile
- 2,3-Dichlorophenoxyacetic acid
Uniqueness
2-(2,3-Dichlorophenoxy)acetonitrile is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Compared to other similar compounds, it offers a different spectrum of activity and efficacy in weed control .
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZBISRQJRUIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294975 |
Source
|
Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39960-01-5 |
Source
|
Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39960-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.